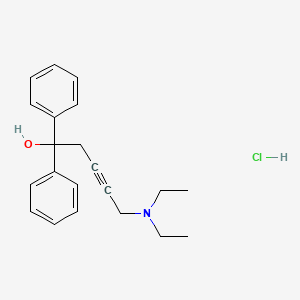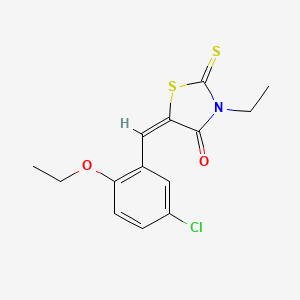
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride, also known as DEPAP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DEPAP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
作用機序
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride exerts its pharmacological effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also modulates dopamine and glutamate neurotransmission, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to have several biochemical and physiological effects, including inhibition of acetylcholinesterase, modulation of dopamine and glutamate neurotransmission, and protection against oxidative stress. 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and enhance neuroprotection in models of Parkinson's disease.
実験室実験の利点と制限
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has several advantages for lab experiments, including its potent inhibitory activity against acetylcholinesterase, its ability to modulate dopamine and glutamate neurotransmission, and its neuroprotective effects. However, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has the potential to be developed into a novel therapeutic agent for various neurological disorders. Future research should focus on optimizing the synthesis method and purification techniques to improve the yield and purity of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride. Additionally, further studies are needed to elucidate the mechanism of action of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride and its effects on other neurotransmitter systems. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride in humans.
合成法
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be synthesized through a multistep process involving the reaction of diphenylacetylene with diethylamine followed by reduction with lithium aluminum hydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The yield of 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to improve cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain. In Parkinson's disease, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are pathological hallmarks of the disease. In schizophrenia, 5-(diethylamino)-1,1-diphenyl-3-pentyn-1-ol hydrochloride has been shown to modulate dopamine and glutamate neurotransmission, which are dysregulated in the disease.
特性
IUPAC Name |
5-(diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.ClH/c1-3-22(4-2)18-12-11-17-21(23,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5-10,13-16,23H,3-4,17-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMJNOGCCACMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)


![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)
![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)
